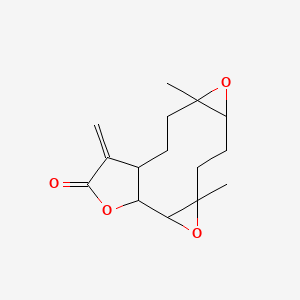
Epoxyparthenolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoxyparthenolide is a biochemical.
Applications De Recherche Scientifique
Anticancer Properties
Mechanisms of Action:
Epoxyparthenolide exhibits potent anticancer properties through various mechanisms:
- Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) cells. It has been shown to be effective against leukemia stem cells, which are often resistant to conventional therapies .
- Inhibition of NF-κB Pathway: The compound acts by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for cell survival and proliferation in many cancers .
Case Studies:
- A study demonstrated that this compound derivatives were synthesized and tested for their efficacy against AML. The results indicated significant apoptosis induction in primary AML cells while exhibiting low toxicity to normal hematopoietic cells .
- Another investigation highlighted the selective hydroxylation of this compound using P450 enzymes, leading to the development of novel analogs with enhanced antileukemic activity .
Antiviral Applications
Potential Against SARS-CoV-2:
Recent studies have explored the potential of this compound as an antiviral agent against SARS-CoV-2:
- Molecular Docking Studies: Computational studies have indicated that this compound may bind effectively to viral proteins, suggesting a possible mechanism for inhibiting viral replication .
- Experimental Validation: In vitro experiments have shown that parthenolide and its derivatives can reduce viral load in infected cell lines, supporting their potential use as therapeutic agents against COVID-19 .
Chemical Reactivity and Synthesis
Epoxidation Process:
The synthesis of this compound involves a chemical reaction known as epoxidation:
- Reactivity Studies: Research utilizing density functional theory (DFT) has revealed that the epoxidation of parthenolide is highly selective and exothermic, indicating favorable conditions for the formation of epoxy derivatives .
- Synthetic Routes: Various synthetic approaches have been developed to produce this compound efficiently, including the use of peracids for epoxidation reactions .
Table of Research Findings
Propriétés
Numéro CAS |
77170-88-8 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4,9-dimethyl-13-methylidene-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(18-14)5-7-15(3)12(19-15)11(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3 |
Clé InChI |
ZNURDDCKOFUOKI-RWBGOSSDSA-N |
SMILES |
CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C |
SMILES canonique |
CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















